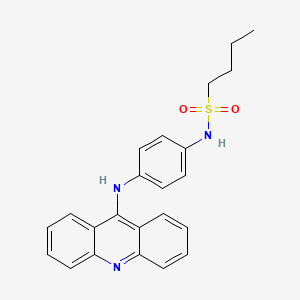
Butanesulfonanilide, 4'-(9-acridinylamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanesulfonanilide, 4’-(9-acridinylamino)- is a compound that belongs to the class of organic compounds known as acridines. These compounds are characterized by a linear tricyclic structure consisting of two benzene rings joined by a pyridine ring. This compound has been studied for its potential antitumor properties and has shown promise in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanesulfonanilide, 4’-(9-acridinylamino)- typically involves the reaction of 9-aminoacridine with butanesulfonanilide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve a high yield of the compound .
Industrial Production Methods
Industrial production methods for Butanesulfonanilide, 4’-(9-acridinylamino)- involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is scaled up to produce the compound in bulk quantities, ensuring consistency and purity. The industrial methods also incorporate purification steps to remove any impurities and ensure the final product meets the required standards .
Chemical Reactions Analysis
Types of Reactions
Butanesulfonanilide, 4’-(9-acridinylamino)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications .
Common Reagents and Conditions
Common reagents used in the reactions of Butanesulfonanilide, 4’-(9-acridinylamino)- include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products. For example, oxidation reactions may be carried out using hydrogen peroxide or other oxidizing agents under acidic or basic conditions .
Major Products Formed
The major products formed from the reactions of Butanesulfonanilide, 4’-(9-acridinylamino)- depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions may result in the formation of substituted acridine derivatives .
Scientific Research Applications
Butanesulfonanilide, 4’-(9-acridinylamino)- has been extensively studied for its potential applications in various fields of scientific research. Some of the key applications include:
Mechanism of Action
The mechanism of action of Butanesulfonanilide, 4’-(9-acridinylamino)- involves its interaction with DNA and other cellular targets. The compound intercalates into the DNA structure, disrupting the normal function of the DNA and inhibiting the replication and transcription processes. This leads to the inhibition of cell growth and proliferation, making it effective as an antitumor agent . The molecular targets and pathways involved in its mechanism of action include topoisomerase enzymes, which are essential for DNA replication and repair .
Comparison with Similar Compounds
Butanesulfonanilide, 4’-(9-acridinylamino)- is unique compared to other similar compounds due to its specific structure and properties. Some similar compounds include:
4’-(9-Acridinylamino)methanesulfon-m-anisidide (m-AMSA): This compound is also an acridine derivative with antitumor properties.
4’-(3-Acetamido-9-acridinylamino)butanesulfonanilide: This compound has a similar structure but includes an acetamido group, which may alter its chemical and biological properties.
The uniqueness of Butanesulfonanilide, 4’-(9-acridinylamino)- lies in its specific interactions with biological targets and its potential for various scientific research applications.
Properties
CAS No. |
53221-90-2 |
|---|---|
Molecular Formula |
C23H23N3O2S |
Molecular Weight |
405.5 g/mol |
IUPAC Name |
N-[4-(acridin-9-ylamino)phenyl]butane-1-sulfonamide |
InChI |
InChI=1S/C23H23N3O2S/c1-2-3-16-29(27,28)26-18-14-12-17(13-15-18)24-23-19-8-4-6-10-21(19)25-22-11-7-5-9-20(22)23/h4-15,26H,2-3,16H2,1H3,(H,24,25) |
InChI Key |
OANPGUJBWMJAIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCS(=O)(=O)NC1=CC=C(C=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















